Methyl 2-phenylindolizine-6-carboxylate
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Overview
Description
Methyl 2-phenylindolizine-6-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-phenylindolizine-6-carboxylate typically involves the reaction of 2-phenylacetonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as sodium ethoxide or potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-phenylindolizine-6-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include substituted indolizines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-phenylindolizine-6-carboxylate has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-phenylindolizine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory conditions .
Comparison with Similar Compounds
- Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates
- 2-alkoxycarbonylindolizines
- 7-methyl and 7-substituted indolizines
Comparison: Methyl 2-phenylindolizine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other indolizine derivatives, it exhibits distinct reactivity and potential therapeutic applications, particularly as a COX-2 inhibitor . Its structural features also make it a versatile building block for further chemical modifications and applications .
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 2-phenylindolizine-6-carboxylate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)13-7-8-15-9-14(11-17(15)10-13)12-5-3-2-4-6-12/h2-11H,1H3 |
InChI Key |
NKKCIUFCXFJIAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=C2C=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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